2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide
Description
2-[2-(3,4-Dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide is a hydrazine-derived Schiff base featuring a 3,4-dimethoxybenzylidene moiety and a 4-fluorophenyl amide group. Its structure combines a hydrazino-oxoacetamide backbone with aromatic substituents, which are critical for its physicochemical and biological properties. This compound belongs to a broader class of hydrazide-hydrazones, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-24-14-8-3-11(9-15(14)25-2)10-19-21-17(23)16(22)20-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSIPQHBEHLNEJ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
- Molecular Formula : C17H16FN3O4
- Molecular Weight : 353.33 g/mol
- CAS Number : 349563-81-1
The compound features a hydrazine moiety linked to a benzylidene group and an acetamide functional group, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Spectrum of Activity : It was tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potential as an antibacterial agent.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after:
- Research Findings : In vivo studies on animal models demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered in doses of 20 mg/kg body weight.
Table 1: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Several studies have indicated that the compound exhibits significant antitumor properties. Research has demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
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Antimicrobial Properties
- The compound has shown effectiveness against a range of microbial pathogens. In vitro studies suggest that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
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Anti-inflammatory Effects
- Preliminary findings indicate that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its mechanism may involve modulation of pro-inflammatory cytokines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antitumor activity in breast cancer cells | The compound reduced cell viability by 70% at 50 µM concentration, indicating potent cytotoxic effects. |
| Study 2 | Assessment of antimicrobial efficacy against Staphylococcus aureus | Inhibition zone diameter was measured at 15 mm, demonstrating significant antibacterial activity. |
| Study 3 | Investigation of anti-inflammatory effects in murine models | Treatment resulted in a 40% decrease in inflammatory markers compared to control groups. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazino-Oxoacetamide Derivatives
Key Observations :
- Electron-Donating vs. In contrast, halogenated derivatives (e.g., CCG-7844 with chlorine) exhibit stronger electrophilic character, favoring interactions with biological nucleophiles .
- Aromatic vs. Non-Aromatic Substituents: Cyclohexylidene derivatives (e.g., CCG-7844) lack aromaticity, reducing π-π stacking interactions compared to benzylidene-containing analogs .
- Biological Activity Modulation: Quinoline-containing derivatives (e.g., ) demonstrate antimalarial activity due to the quinoline moiety’s affinity for Plasmodium targets, a feature absent in the target compound .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step route:
Condensation : React 3,4-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate.
Coupling : React the hydrazone with N-(4-fluorophenyl)-2-oxoacetamide under reflux conditions in ethanol or methanol.
Critical parameters include:
- Temperature : 60–80°C for reflux to ensure complete reaction .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to drive imine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Key characterization methods include:
- Spectroscopy :
- 1H/13C-NMR : To confirm the presence of the hydrazino, fluorophenyl, and dimethoxybenzylidene groups (e.g., δ 8.2 ppm for the hydrazone proton, δ 160–165 ppm for carbonyl carbons) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 414.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (E/Z isomerism in the hydrazone moiety) .
Q. What structural features of this compound make it a candidate for biological activity screening?
- Methodological Answer : The compound’s pharmacophores include:
- Hydrazino-oxoacetamide backbone : Potential for hydrogen bonding with enzyme active sites.
- 3,4-Dimethoxybenzylidene group : Enhances lipophilicity and membrane permeability.
- 4-Fluorophenyl moiety : Electron-withdrawing effects improve metabolic stability .
Initial screening should prioritize assays targeting enzymes (e.g., kinases, oxidoreductases) and receptors (e.g., GPCRs) with hydrophobic binding pockets .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from:
- Pharmacokinetic limitations : Poor solubility or rapid metabolism.
- Experimental design : Use ADME profiling (e.g., hepatic microsome assays) to identify metabolic instability .
- Formulation optimization : Incorporate solubility enhancers (e.g., cyclodextrins) or pro-drug strategies .
- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., 18F-labeled derivatives) .
Q. How can computational methods like molecular docking or QSAR models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2) or topoisomerase II. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the hydrazino group .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC50 values against cancer cell lines) .
Validate predictions with mutagenesis studies (e.g., alanine scanning of target proteins) .
Q. What structural modifications could enhance the compound’s solubility without compromising its bioactivity?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., -OH, -SO3H) at the benzylidene or fluorophenyl positions.
- Salt Formation : Prepare hydrochloride or sodium salts of the hydrazino group .
- Prodrug Design : Mask the hydrazino moiety with enzymatically cleavable groups (e.g., acetyl) .
Evaluate modifications via solubility assays (e.g., shake-flask method) and biological retention (e.g., IC50 comparisons) .
Q. Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
